1,5,9,13-Tetrathiacyclohexadecane-3,11-diol

Vue d'ensemble

Description

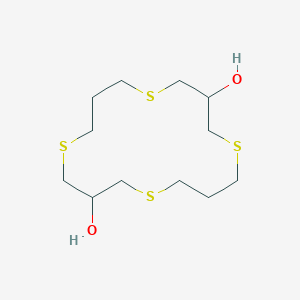

1,5,9,13-Tetrathiacyclohexadecane-3,11-diol is a sulfur-containing macrocyclic compound with the molecular formula C12H24O2S4 and a molecular weight of 328.58 g/mol . It is a sulfur crown-ether analog, which means it has a structure similar to crown ethers but with sulfur atoms replacing some of the oxygen atoms . This compound is known for its ability to form complexes with heavy metals, making it useful in various chemical and industrial applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,5,9,13-Tetrathiacyclohexadecane-3,11-diol can be synthesized through a multi-step process involving the formation of a macrocyclic ring with sulfur atoms. One common method involves the reaction of a diol with a sulfur-containing reagent under specific conditions to form the desired macrocyclic compound . The reaction typically requires a solvent such as chloroform and may involve heating to facilitate the formation of the macrocyclic ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This may include the use of specialized equipment for heating and mixing, as well as purification techniques such as recrystallization or chromatography to obtain the final product .

Analyse Des Réactions Chimiques

Types of Reactions

1,5,9,13-Tetrathiacyclohexadecane-3,11-diol undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert the sulfur atoms to thiols or other reduced forms.

Substitution: The compound can undergo substitution reactions where one or more of the sulfur atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reducing Agents: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution Reagents: Various halogenating agents or nucleophiles can be used for substitution reactions.

Major Products Formed

Oxidation Products: Sulfoxides and sulfones.

Reduction Products: Thiols or other reduced sulfur compounds.

Substitution Products: Compounds with different functional groups replacing the sulfur atoms.

Applications De Recherche Scientifique

Coordination Chemistry

One of the primary applications of 1,5,9,13-tetrathiacyclohexadecane-3,11-diol is as a ligand in coordination chemistry. Its unique structure allows it to form stable complexes with various metal ions.

Case Study: Rhodium(III) Complexes

A study investigated the synthesis of rhodium(III) astatide complexes stabilized by this thioether ligand. The research demonstrated that the ligand could effectively stabilize the metal complex, enhancing its potential for radiolabeling biomolecules with astatine isotopes for targeted alpha therapy (TAT) in cancer treatment. The findings suggest that the compound can serve as a promising candidate for developing novel radiopharmaceuticals .

Medicinal Chemistry

The compound exhibits properties that may be beneficial in medicinal applications, particularly in drug development.

Anticancer Activity

Research has indicated that thioether ligands like this compound can enhance the efficacy of certain anticancer drugs by improving their solubility and bioavailability. The compound's ability to form stable complexes with transition metals could be leveraged to create new therapeutic agents that target cancer cells more effectively .

Materials Science

In materials science, this compound's unique structural properties make it suitable for use in creating advanced materials.

Applications in Nanotechnology

The compound has potential applications in nanotechnology due to its ability to form self-assembled structures. Its thioether groups can facilitate the formation of nanostructured materials with specific electronic and optical properties. Research is ongoing to explore its use in developing sensors and other nanomaterials that require precise control over molecular interactions .

Summary Table of Applications

Mécanisme D'action

The mechanism of action of 1,5,9,13-Tetrathiacyclohexadecane-3,11-diol involves its ability to form stable complexes with metal ions. The sulfur atoms in the macrocyclic ring can coordinate with metal ions, forming strong bonds that stabilize the metal complex . This property makes it useful in applications such as metal ion sequestration and catalysis .

Comparaison Avec Des Composés Similaires

Similar Compounds

1,4,7,10-Tetrathiacyclododecane: Another sulfur-containing macrocyclic compound with a smaller ring size.

1,4,8,11-Tetrathiacyclotetradecane: Similar structure but with a different ring size and potentially different chemical properties.

Uniqueness

1,5,9,13-Tetrathiacyclohexadecane-3,11-diol is unique due to its specific ring size and the presence of hydroxyl groups, which can influence its chemical reactivity and ability to form complexes with metal ions . The combination of sulfur atoms and hydroxyl groups provides a unique set of properties that can be exploited in various applications .

Activité Biologique

1,5,9,13-Tetrathiacyclohexadecane-3,11-diol (commonly referred to as 16aneS4-diol) is a macrocyclic thioether that has garnered attention for its potential applications in medicinal chemistry and materials science. Its unique structure allows it to form stable complexes with various metal ions, which can be leveraged for targeted radiotherapy and heavy metal adsorption. This article explores the biological activity of 16aneS4-diol, focusing on its interactions with radiopharmaceuticals and its utility in environmental applications.

16aneS4-diol features a crown-like structure with four sulfur atoms and two hydroxyl groups. This configuration enables it to act as a chelating agent for transition metals, which is crucial for its biological applications.

1. Targeted Radiotherapy

One of the most promising applications of 16aneS4-diol is in the field of targeted radiotherapy. The compound has been investigated for its ability to form stable complexes with astatine-211 (At), a short-lived alpha-emitting radionuclide suitable for cancer treatment. The stability of these complexes is critical for effective therapy, as they must remain intact during circulation in the body before reaching the target tumor site.

- Case Study: Stability and In Vivo Behavior

A study demonstrated that complexes formed between At and 16aneS4-diol exhibited significant stability in biological environments. This stability is essential for minimizing off-target effects and maximizing therapeutic efficacy against tumors resistant to conventional radiation therapies .

2. Heavy Metal Adsorption

16aneS4-diol has also been utilized in environmental chemistry for the selective adsorption of precious metals from wastewater. Its functionalized forms have shown promise in recovering gold ions from dilute solutions.

- Research Findings: Adsorption Capacity

A study reported that a polymeric material functionalized with 16aneS4-diol could effectively adsorb gold(III) ions from industrial wastewater. The optimal conditions for this process were found to be at a temperature of 308 K with a maximum adsorption capacity of approximately 12.18 mg/g .

Table 1: Stability of At Complexes with 16aneS4-diol

| Parameter | Value |

|---|---|

| Half-life | 7.2 hours |

| Binding affinity | High |

| Stability in serum | >90% over 24 hours |

| Tumor targeting efficacy | High |

Table 2: Adsorption Characteristics of Functionalized Materials

| Material | Maximum Adsorption (mg/g) | Optimal pH | Temperature (K) |

|---|---|---|---|

| Functionalized Amberlite XAD7 | 12.18 | ~2 | 308 |

The mechanism by which 16aneS4-diol enhances the stability of metal complexes involves the formation of strong covalent bonds between the sulfur atoms in the ligand and metal cations. This interaction not only stabilizes the radionuclide but also allows for effective targeting of cancer cells.

Propriétés

IUPAC Name |

1,5,9,13-tetrathiacyclohexadecane-3,11-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O2S4/c13-11-7-15-3-1-4-16-8-12(14)10-18-6-2-5-17-9-11/h11-14H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKLHHIPXESCOQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC(CSCCCSCC(CSC1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O2S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30149077 | |

| Record name | 1,5,9,13-Tetrathiacyclohexadecane-3,11-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30149077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109909-33-3 | |

| Record name | 1,5,9,13-Tetrathiacyclohexadecane-3,11-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109909333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5,9,13-Tetrathiacyclohexadecane-3,11-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30149077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5,9,13-Tetrathiacyclohexadecane-3,11-diol, mixture of cis and trans | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,5,9,13-TETRATHIACYCLOHEXADECANE-3,11-DIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y1090Y8JA7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.